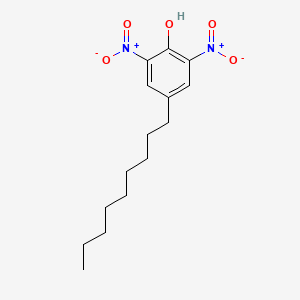
2,6-Dinitro-4-nonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitro-4-nonylphenol: is an organic compound with the molecular formula C15H22N2O5 . It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by nitro groups, and the hydrogen atom at position 4 is replaced by a nonyl group. This compound is known for its applications in various fields, including chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-nonylphenol typically involves the nitration of 4-nonylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:
[ \text{4-Nonylphenol} + 2 \text{HNO}_3 \rightarrow \text{this compound} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors with precise control over reaction conditions. The process includes the following steps:
Mixing: 4-Nonylphenol is mixed with a nitrating agent (a mixture of nitric acid and sulfuric acid).
Reaction: The mixture is maintained at a controlled temperature to ensure complete nitration.
Separation: The reaction mixture is then cooled, and the product is separated from the reaction mixture by filtration or extraction.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dinitro-4-nonylphenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Acyl chlorides or alkyl halides, base (e.g., pyridine), organic solvents (e.g., dichloromethane).
Major Products:
Reduction: 2,6-Diamino-4-nonylphenol.
Substitution: Esters or ethers of this compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitro-4-nonylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dinitro-4-nonylphenol involves its interaction with biological molecules, particularly enzymes and proteins. The nitro groups on the benzene ring can participate in redox reactions, leading to the formation of reactive intermediates that can modify the activity of enzymes. Additionally, the nonyl group provides hydrophobic interactions that can influence the binding affinity of the compound to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Similar structure but with nitro groups at positions 2 and 4.
2,6-Dinitrophenol: Lacks the nonyl group, making it less hydrophobic.
4-Nonylphenol: Lacks the nitro groups, making it less reactive in redox reactions.
Uniqueness: 2,6-Dinitro-4-nonylphenol is unique due to the presence of both nitro groups and a nonyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions with biological molecules and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
4097-34-1 |
|---|---|
Molekularformel |
C15H22N2O5 |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
2,6-dinitro-4-nonylphenol |
InChI |
InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)15(18)14(11-12)17(21)22/h10-11,18H,2-9H2,1H3 |
InChI-Schlüssel |
JWXOAOUZIHUGMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)

![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)
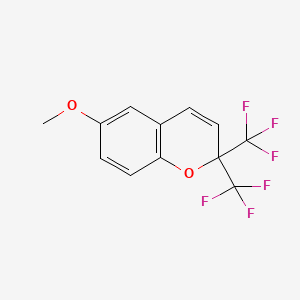
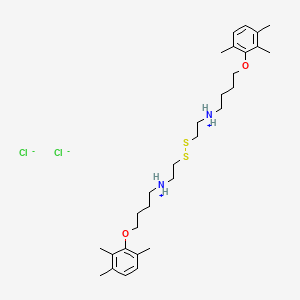
![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
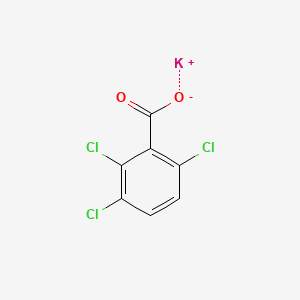
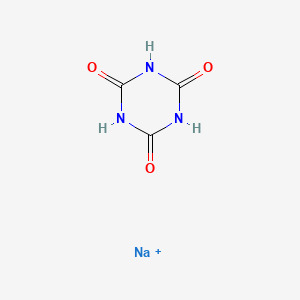
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
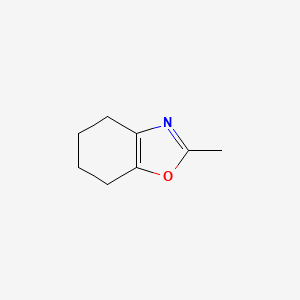
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
